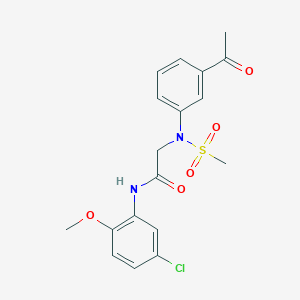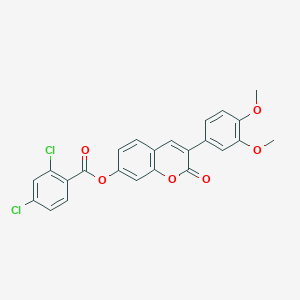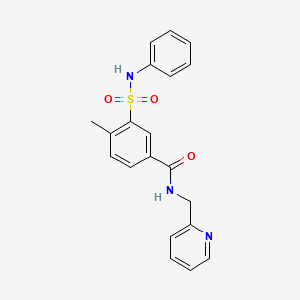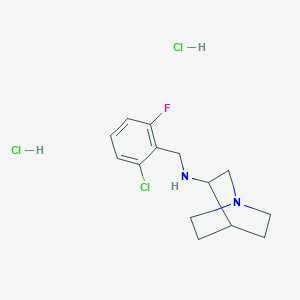![molecular formula C17H16BrClN2O2S B4165310 N-(4-bromophenyl)-2-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanylacetamide](/img/structure/B4165310.png)
N-(4-bromophenyl)-2-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanylacetamide
描述
N-(4-bromophenyl)-2-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanylacetamide is a complex organic compound that features both bromine and chlorine substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanylacetamide typically involves multiple steps. One common route includes the reaction of 4-bromoaniline with an appropriate acylating agent to form an intermediate. This intermediate is then reacted with 3-chloro-2-methylaniline under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. Techniques such as crystallization and chromatography may be employed to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(4-bromophenyl)-2-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action for this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways that are crucial for cell proliferation and survival.
相似化合物的比较
Similar Compounds
4-bromoaniline derivatives: Compounds with similar bromine substituents.
3-chloro-2-methylaniline derivatives: Compounds with similar chlorine and methyl substituents.
Uniqueness
What sets N-(4-bromophenyl)-2-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanylacetamide apart is its unique combination of bromine and chlorine substituents, which may confer distinct chemical and biological properties not observed in other similar compounds.
属性
IUPAC Name |
N-(4-bromophenyl)-2-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O2S/c1-11-14(19)3-2-4-15(11)21-17(23)10-24-9-16(22)20-13-7-5-12(18)6-8-13/h2-8H,9-10H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLZJNWENZXKAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSCC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B4165246.png)
![5-(3-bromophenyl)-7-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4165254.png)
![5-bromo-N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4165262.png)
![Ethyl 4'-acetyl-2-amino-1',5'-dimethyl-2'-oxospiro[chromene-4,3'-pyrrole]-3-carboxylate](/img/structure/B4165266.png)
![1-(2,3-Dimethylphenyl)-3-[2-(4-naphthalen-1-ylpiperazin-1-yl)ethyl]urea](/img/structure/B4165287.png)
![N-cyclopropyl-2-[(4-fluorophenyl)sulfonylamino]propanamide](/img/structure/B4165293.png)

![5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4165318.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4165325.png)

![2-(4-fluorobenzenesulfonyl)-N-[2-(4-fluorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B4165335.png)
![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4165338.png)
